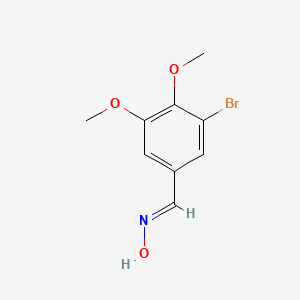

3-bromo-4,5-dimethoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Selective Ortho-Bromination in Synthesis

Selective ortho-bromination of substituted benzaldoximes, including derivatives similar to 3-bromo-4,5-dimethoxybenzaldehyde oxime, can be achieved using palladium-catalyzed C-H activation. This method involves a three-step sequence with the palladium-catalyzed step being key, allowing for the synthesis of substituted 2-bromobenzaldehydes with good overall yields. O-Methyloxime groups serve as directing groups in this reaction, facilitating the desired substitution pattern (Dubost et al., 2011).

Bromine Substitution and Optical Properties

The bromine substitution effect on structural, reactivity, and optical properties of dimethoxybenzaldehydes has been studied extensively. For compounds like 5-bromo-2,3-dimethoxybenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde, bromine substitution alters intermolecular interactions and enhances nonlinear optical responses. These modifications can influence the materials' applications in organic electronics and photonics, suggesting potential relevance for this compound derivatives (Aguiar et al., 2022).

Application in Novel Chelating Ligands

The compound has been applied in the synthesis of novel chelating ligands, where nitration and subsequent reactions lead to the creation of bidentate and tridentate 6-bromoquinoline derivatives. This showcases the compound's utility in developing complex molecules with potential applications in catalysis and material science (Hu et al., 2003).

Molecular Structure and Packing Analysis

Research on similar bromo-dimethoxybenzaldehydes has provided insights into their molecular structure and packing, facilitated by X-ray diffraction and Hirshfeld surface analysis. Understanding these aspects can be crucial for designing materials with specific physical properties, indicating potential research directions for this compound (Borges et al., 2022).

Antioxidant/Cytoprotective Effects in Keratinocytes

While not directly related to this compound, studies on structurally similar compounds like 3-bromo-4,5-dihydroxybenzaldehyde have revealed significant bio-effects, such as antioxidant and cytoprotective activities in skin cells. These effects are mediated through the activation of specific signaling pathways, suggesting potential therapeutic applications for related compounds (Ryu et al., 2019).

properties

IUPAC Name |

(NE)-N-[(3-bromo-4,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNSTQXEEIHAAC-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)

![N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5567055.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5567057.png)

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5567071.png)

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)

![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)

![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)